molecular formula C14H16N2OS B4383734 2-PHENETHYL-3-THIOXOHEXAHYDRO-1H-PYRROLO[1,2-C]IMIDAZOL-1-ONE

2-PHENETHYL-3-THIOXOHEXAHYDRO-1H-PYRROLO[1,2-C]IMIDAZOL-1-ONE

Cat. No.: B4383734
M. Wt: 260.36 g/mol
InChI Key: OLWSLEMAEWUHMH-UHFFFAOYSA-N
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Description

2-Phenethyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one is a heterocyclic compound that features a fused bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenethyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of phenethylamine with thiourea under acidic conditions to form the intermediate, which then undergoes cyclization to yield the desired compound . The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-Phenethyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.

    Substitution: The phenethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or other reduced derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism by which 2-Phenethyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one exerts its effects involves the modulation of specific molecular targets and pathways. For instance, it has been shown to activate vitamin D receptor signaling, which in turn regulates various cellular processes such as autophagy and apoptosis . The compound interacts with key proteins and enzymes, leading to changes in their activity and subsequent effects on cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenethyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one is unique due to its specific substitution pattern and the presence of the thioxo group. This gives it distinct chemical reactivity and biological activity compared to other similar compounds. Its ability to modulate vitamin D receptor signaling is particularly noteworthy, setting it apart from other related compounds .

Properties

IUPAC Name

2-(2-phenylethyl)-3-sulfanylidene-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2OS/c17-13-12-7-4-9-15(12)14(18)16(13)10-8-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLWSLEMAEWUHMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=O)N(C(=S)N2C1)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-PHENETHYL-3-THIOXOHEXAHYDRO-1H-PYRROLO[1,2-C]IMIDAZOL-1-ONE
Reactant of Route 2
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2-PHENETHYL-3-THIOXOHEXAHYDRO-1H-PYRROLO[1,2-C]IMIDAZOL-1-ONE
Reactant of Route 3
2-PHENETHYL-3-THIOXOHEXAHYDRO-1H-PYRROLO[1,2-C]IMIDAZOL-1-ONE
Reactant of Route 4
2-PHENETHYL-3-THIOXOHEXAHYDRO-1H-PYRROLO[1,2-C]IMIDAZOL-1-ONE
Reactant of Route 5
Reactant of Route 5
2-PHENETHYL-3-THIOXOHEXAHYDRO-1H-PYRROLO[1,2-C]IMIDAZOL-1-ONE
Reactant of Route 6
2-PHENETHYL-3-THIOXOHEXAHYDRO-1H-PYRROLO[1,2-C]IMIDAZOL-1-ONE

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